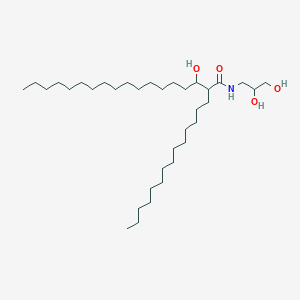
N-(2,3-Dihydroxypropyl)-3-hydroxy-2-tetradecyloctadecanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-Dihydroxypropyl)-3-hydroxy-2-tetradecyloctadecanamide is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dihydroxypropyl group and a long-chain hydroxy fatty acid amide.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dihydroxypropyl)-3-hydroxy-2-tetradecyloctadecanamide typically involves the reaction of a long-chain fatty acid with a dihydroxypropylamine. One common method includes the use of a chiral epoxide, which undergoes ring-opening with a nitrogen heterocyclic carbene (NHC) to form the desired amide with high enantioselectivity . The reaction conditions often involve mild temperatures and the presence of a base to facilitate the ring-opening process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
N-(2,3-Dihydroxypropyl)-3-hydroxy-2-tetradecyloctadecanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary amines.
科学研究应用
N-(2,3-Dihydroxypropyl)-3-hydroxy-2-tetradecyloctadecanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving lipid metabolism and signaling pathways.
Industry: The compound is used in the formulation of cosmetics and personal care products due to its emollient properties
作用机制
The mechanism of action of N-(2,3-Dihydroxypropyl)-3-hydroxy-2-tetradecyloctadecanamide involves its interaction with specific molecular targets and pathways. The compound can modulate lipid signaling pathways and influence cellular processes such as apoptosis and proliferation. Its hydroxyl groups allow it to form hydrogen bonds with various biomolecules, enhancing its biological activity .
相似化合物的比较
Similar Compounds
tert-Butyl N-(2,3-dihydroxypropyl)carbamate: A protected amine used in similar synthetic applications.
N-(2,3-dihydroxypropyl)arylamides: These compounds share a similar dihydroxypropyl group and are used in enantioselective synthesis.
N-(2,3-dihydroxypropyl)-valine: Used as a biomarker for dietary exposure to glycidyl esters.
Uniqueness
N-(2,3-Dihydroxypropyl)-3-hydroxy-2-tetradecyloctadecanamide is unique due to its long-chain fatty acid amide structure, which imparts specific physical and chemical properties. This makes it particularly useful in applications requiring both hydrophilic and lipophilic characteristics.
属性
CAS 编号 |
195054-34-3 |
|---|---|
分子式 |
C35H71NO4 |
分子量 |
569.9 g/mol |
IUPAC 名称 |
N-(2,3-dihydroxypropyl)-3-hydroxy-2-tetradecyloctadecanamide |
InChI |
InChI=1S/C35H71NO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(39)33(35(40)36-30-32(38)31-37)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h32-34,37-39H,3-31H2,1-2H3,(H,36,40) |
InChI 键 |
FEJODRJOFFPPSC-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCC(C(CCCCCCCCCCCCCC)C(=O)NCC(CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


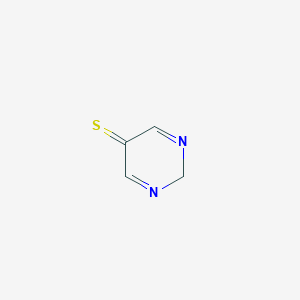
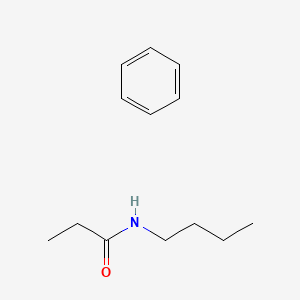
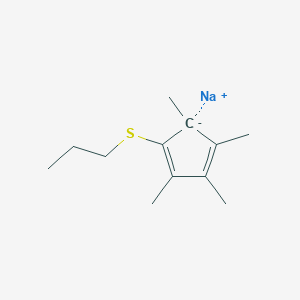
![N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]benzamide](/img/structure/B12576485.png)
![N-[3-(Benzyloxy)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12576486.png)
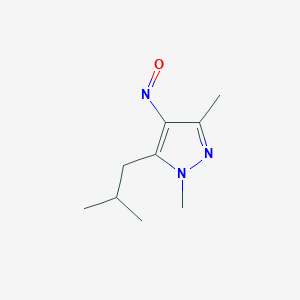
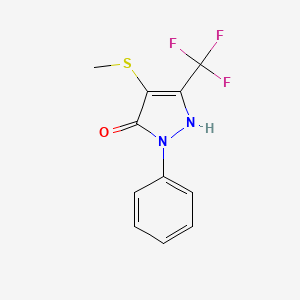
![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-oxo-6-phenyl-, 1,1-dimethylethyl ester, (5R,6S)-](/img/structure/B12576523.png)
![2,3,4,5,5a,6,7,8-Octahydrocyclopenta[b]azepine 1-oxide](/img/structure/B12576528.png)

![(5S)-7-[(S)-4-Methylbenzene-1-sulfinyl]dodeca-6,8-dien-5-ol](/img/structure/B12576531.png)
![Spiro[bicyclo[3.3.1]nonane-3,1'-cyclopropan]-7-one](/img/structure/B12576540.png)
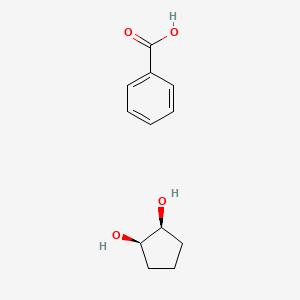
![3-(Diethylamino)-6-[2-(5-nitro-2,1-benzothiazol-3-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12576545.png)
